Trimebutine-d5

Übersicht

Beschreibung

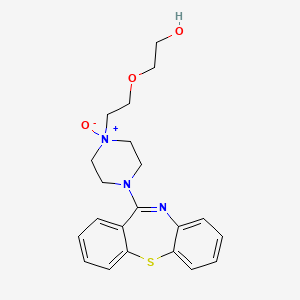

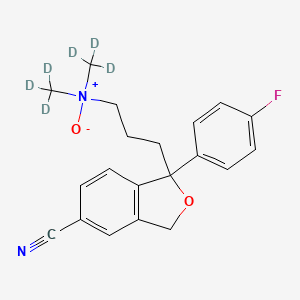

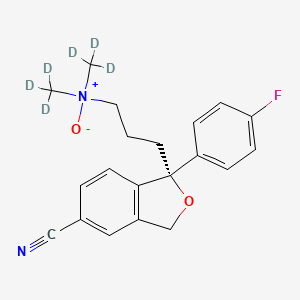

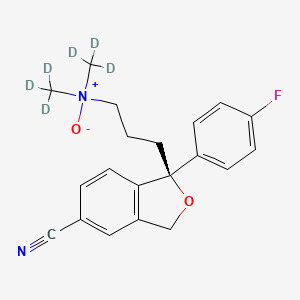

Trimebutine-d5 is a compound with the molecular formula C22H29NO5 . It is also known by other names such as Transacalm-d5 and Cerekinon-d5 . It has a molecular weight of 392.5 g/mol .

Molecular Structure Analysis

The molecular structure of Trimebutine-d5 includes a [3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate . The compound has a complex structure with multiple functional groups, including a phenylbutyl group, a dimethylamino group, and a trimethoxybenzoate group .Physical And Chemical Properties Analysis

Trimebutine-d5 has a molecular weight of 392.5 g/mol and a molecular formula of C22H29NO5 . It has a complexity of 466 and a topological polar surface area of 57.2 Ų . The compound has no hydrogen bond donors but has six hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Modulation of Gastrointestinal Motility

- Gastrointestinal Disorders Treatment : Trimebutine is known for treating hypermotility and hypomotility disorders of the gastrointestinal (GI) tract, like irritable bowel syndrome. Its dual effects on colonic motility involve inhibition of L-type Ca2+ channels and modulation of BKca currents (Lee & Kim, 2011).

- Influence on Gastrointestinal Peptides : Trimebutine impacts the release of various gastrointestinal peptides, such as motilin, and modulates others like vasoactive intestinal peptide and gastrin. This effect accelerates gastric emptying and modulates colon contractile activity (Delvaux & Wingate, 1997).

Potential in Cancer Treatment

- Anti-tumor Agent for Glioma : Trimebutine demonstrated significant inhibitory effects on glioma cell viability and migration. It promoted apoptosis in glioma cells, downregulated Bcl-2, and upregulated Bax, suggesting its potential as a therapeutic agent in glioma/glioblastoma management (Fan et al., 2018).

Modulation of Opiate Receptors

- Opiate Receptor Interaction : Trimebutine's actions are mediated through its agonist effect on peripheral μ, k, and δ opiate receptors, potentially offering novel therapeutic approaches to treat motility disorders (Collins & Daniel, 1991).

Clinical Efficacy in Gastrointestinal Disorders

- Functional Dyspepsia Treatment : Clinical studies revealed trimebutine's effectiveness in managing acute and chronic abdominal pain in functional bowel disorders, particularly in irritable bowel syndrome (Kardasheva et al., 2018).

Other Notable Studies

- Neuronal Activation Modulation : Trimebutine has been observed to impact spinal neuronal activation in models of noxious somato-visceral stimulus and acute colonic inflammation, supporting its use in abdominal pain therapy in irritable bowel syndrome (Sinniger et al., 2005).

Wirkmechanismus

Target of Action

Trimebutine-d5, like its parent compound Trimebutine, primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and visceral sensitivity .

Mode of Action

Trimebutine-d5 acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the modulation of gastrointestinal peptides release . At high concentrations, Trimebutine-d5 inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

The action of Trimebutine-d5 affects several biochemical pathways. It has been shown to regulate the MAPK/ERK and PI3K/AKT signaling pathways . These pathways play a significant role in cell proliferation, migration, and apoptosis . Furthermore, Trimebutine-d5 has been found to modulate the release of gastrointestinal peptides such as motilin .

Pharmacokinetics

While specific pharmacokinetic data for Trimebutine-d5 is limited, studies on Trimebutine have shown that it is metabolized into desmethyl-trimebutine, its main active metabolite . The sensitivity of this metabolite in plasma is 20 ng.ml-1, and the analytical method has been proved to be linear for concentrations between 20 ng.ml-1 and 5000 ng.ml-1, with a variability less than 11% .

Result of Action

The molecular and cellular effects of Trimebutine-d5 are significant. It has been shown to inhibit cell viability and colony formation, and promote cell apoptosis . This is accompanied by the downregulation of Bcl-2 and upregulation of Bax . Both immunofluorescence staining and western blot results have shown that Trimebutine-d5 increases the level of active Caspase-3 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676179 | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189928-38-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)